Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate
Description
Chemical Nomenclature and Identification
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate represents a highly specialized perfluorinated ether compound with a well-defined chemical identity established through multiple international nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 121368-60-3, providing unambiguous identification within global chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate, which comprehensively describes the complex arrangement of fluorinated groups and ether linkages.
The compound exists under several recognized synonyms that reflect different aspects of its chemical structure and nomenclature conventions. These include ethyl perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanotate) and the more systematic designation ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate. The compound has been assigned the database identifier DTXSID70896538, linking it to comprehensive toxicological and environmental databases. Additional molecular identifiers include the InChI key WJNZMLAESFFIHG-UHFFFAOYSA-N and the MDL number MFCD13176613, facilitating its identification across various chemical information systems.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 121368-60-3 |
| PubChem Compound Identifier | 45933757 |
| MDL Number | MFCD13176613 |
| DTXSID | DTXSID70896538 |
| InChI Key | WJNZMLAESFFIHG-UHFFFAOYSA-N |
Molecular Structure and Composition
The molecular composition of this compound is defined by the molecular formula C23H5F41O8, representing a highly fluorinated organic compound with exceptional structural complexity. The molecular architecture features a linear backbone containing six ether linkages interspersed with perfluorinated carbon segments, each bearing trifluoromethyl substituents at specific positions. This arrangement creates a distinctive structural motif where the carbon-oxygen-carbon ethereal bonds provide flexibility while the perfluorinated segments contribute to the compound's exceptional chemical stability and resistance to degradation.
The molecular weight of this compound has been precisely determined as 1188.2155312 atomic mass units, making it a substantial molecule within the perfluorinated ether family. The structural arrangement includes twenty-three carbon atoms, with the majority bearing fluorine substituents, contributing to the compound's high fluorine content of forty-one fluorine atoms per molecule. The presence of eight oxygen atoms exclusively in ether linkages distinguishes this compound from other perfluorinated materials that may contain different functional groups.
The exact mass spectrometric value of 1187.933 atomic mass units provides additional confirmation of the molecular composition, while the canonical SMILES notation CCOC(=O)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F offers a detailed representation of the connectivity pattern. This structural information reveals the systematic arrangement of hexafluoropropoxy units linked through ether bonds, with each unit containing strategically positioned trifluoromethyl groups that enhance the molecule's stability and chemical inertness.
Physical Properties
The physical properties of this compound reflect the compound's highly fluorinated nature and complex molecular architecture. The compound exhibits a density of 1.66 grams per cubic centimeter at standard conditions, which is significantly higher than most organic compounds due to the high atomic mass of fluorine atoms throughout the molecular structure. This elevated density is characteristic of perfluorinated compounds and contributes to their distinctive physical behavior in various applications.
Thermal analysis reveals that the compound possesses a boiling point range of 155-156 degrees Celsius, indicating moderate volatility despite its large molecular size. This relatively low boiling point for such a large molecule can be attributed to the weak intermolecular forces between perfluorinated chains, a phenomenon commonly observed in perfluoropolyether compounds. The compound demonstrates exceptional thermal stability across a wide temperature range, with studies on related perfluoropolyether materials showing stability from negative 58 degrees Celsius to 257 degrees Celsius depending on specific structural features.
The compound exhibits negligible flash point characteristics, with testing indicating no measurable flash point under standard conditions. This property is consistent with the generally non-flammable nature of perfluorinated compounds, which stems from the strong carbon-fluorine bonds that resist thermal decomposition and combustion processes. Solubility characteristics demonstrate the compound's compatibility with fluorinated solvents while showing limited solubility in conventional organic solvents, a behavior typical of highly fluorinated materials.
| Physical Property | Value | Units |
|---|---|---|
| Molecular Weight | 1188.22 | g/mol |
| Density | 1.66 | g/cm³ |
| Boiling Point | 155-156 | °C |
| Flash Point | None detected | °C |
| Exact Mass | 1187.933 | amu |
Chemical Classification and Category
This compound belongs to the broader category of per- and polyfluoroalkyl substances, which represents one of the most significant classifications in modern organofluorine chemistry. Within this expansive category, the compound is specifically classified as a perfluoropolyether, a designation that reflects both its fully fluorinated carbon backbone and the presence of multiple ether linkages throughout its molecular structure. This classification places the compound within a specialized subset of perfluorinated materials that exhibit unique properties resulting from the combination of ether functionality with perfluorinated segments.
The compound's classification as a perfluorinated ether distinguishes it from other types of perfluorinated compounds such as perfluoroalkanes, perfluoroalkanoic acids, or perfluoroalkanesulfonic acids. The ether linkages in its structure provide increased molecular flexibility compared to fully saturated perfluoroalkanes while maintaining the chemical inertness associated with carbon-fluorine bonds. This structural characteristic aligns the compound with other perfluoropolyether materials that have found applications in specialized industrial contexts requiring exceptional chemical stability and resistance to degradation.
Research on related perfluoropolyether compounds has demonstrated that materials in this classification exhibit remarkable chemical inertness to acids, oxidants, and various solvents, while also showing resistance to gamma ray degradation. The compound falls within the Organization for Economic Cooperation and Development categorization of per- and polyfluoroalkyl substances, reflecting its environmental persistence and bioaccumulation potential. Recent studies on perfluoropolyether materials have shown their utility in specialized applications where conventional lubricants and surfactants fail to provide adequate performance under extreme conditions.
The chemical stability profile of compounds in this classification stems from the exceptional strength of carbon-fluorine bonds, which are among the strongest bonds in organic chemistry, combined with the inherent stability of ether linkages under most chemical conditions. This combination results in materials that maintain their structural integrity across wide temperature ranges and in the presence of aggressive chemical environments, making them valuable for applications requiring long-term stability and performance consistency.
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H5F41O8/c1-2-66-3(65)4(24,11(32,33)34)67-19(55,56)6(27,13(38,39)40)69-21(59,60)8(29,15(44,45)46)71-23(63,64)10(31,17(50,51)52)72-22(61,62)9(30,16(47,48)49)70-20(57,58)7(28,14(41,42)43)68-18(53,54)5(25,26)12(35,36)37/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZMLAESFFIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H5F41O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896538 | |
| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121368-60-3 | |
| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination Techniques for Backbone Synthesis
The compound’s fully fluorinated backbone is typically constructed via stepwise fluorination of hydrocarbon precursors or oligomerization of fluorinated monomers. A critical method involves the reaction of hexafluoropropylene oxide (HFPO) with alkali metal fluorides in aprotic solvents. For example, cesium fluoride catalyzes the oligomerization of purified hexafluoropropylene gas at staged temperatures .
In a representative procedure, hexafluoropropylene gas is purified using scavengers like aluminum hydroxide and silica gel to reduce acid gas content below 0.01 wt% and water content to 5 ppm . The purified gas reacts with cesium fluoride in tetraethylene glycol dimethyl ether at 20°C to form oligomers, followed by further polymerization at -25°C to achieve a molecular weight of 9,900–11,000 g/mol . Adjusting the ratio of initial oligomerization to subsequent polymerization stages allows targeting specific molecular weights, such as the 1,188 g/mol of the subject compound.
Ether Linkage Formation and Cyclization
Ether linkages in the compound are introduced via nucleophilic substitution or cyclization reactions. A patent by CN103145971B details a two-stage process where oligomers undergo etherification with ethyl groups under controlled conditions . The aprotic solvent facilitates alkoxide intermediates, which react with ethylating agents like ethyl iodide to form terminal ester groups.
Key parameters include:
-
Temperature : Initial oligomerization at 20°C ensures moderate chain growth, while subsequent cooling to -25°C prevents over-polymerization .
-
Catalyst loading : Cesium fluoride (10–12 g per 200 g solvent) optimizes reaction rates without side-product formation .
-
Gas addition : Staged introduction of hexafluoropropylene gas (30–155 L batches) ensures uniform incorporation of fluorinated segments .
Oligomerization and Molecular Weight Control
Achieving the target molecular weight (1,188 g/mol) requires precise termination of oligomerization. The patent method achieves this by limiting the second-stage reaction time to 4 hours and maintaining a molar ratio of 1:4 between initial oligomers and added hexafluoropropylene . Nuclear magnetic resonance (F¹⁹-NMR) confirms molecular weight distribution, with deviations below 5% when purification exceeds 99% .
Table 1: Reaction Conditions and Outcomes from Patent CN103145971B
| Parameter | Example 1 | Example 2 | Target Compound |
|---|---|---|---|
| Initial Temp (°C) | 20 | 20 | 15–25 |
| Second-Stage Temp (°C) | -25 | -30 | -40––20 |
| Catalyst (CsF, g) | 10 | 12 | 10–12 |
| Hexafluoropropylene (L) | 30 + 118 | 35 + 155 | 30–155 |
| Molecular Weight (g/mol) | 9,900 | 11,000 | 1,188 |
Purification and Quality Assurance
Raw material purity is critical to avoid chain-terminating impurities. The patent employs adsorption towers with aluminum hydroxide and silica gel to reduce acid gases (e.g., HF) to <0.01 wt% and water to <5 ppm . Post-synthesis, the product separates from the solvent via density differences, yielding a 99% pure thick liquid .
Comparative Analysis of Synthetic Routes
While direct literature on the compound is scarce, analogous PFPE syntheses highlight the importance of:
-
Catalyst selection : Cesium fluoride outperforms potassium fluoride in reducing reaction times .
-
Solvent effects : Tetraethylene glycol dimethyl ether enhances solubility of fluorinated intermediates compared to diglyme .
-
Temperature staging : Gradual cooling minimizes side reactions, ensuring linear chain growth .
Chemical Reactions Analysis
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is relatively inert due to its high fluorine content. it can undergo certain chemical reactions under specific conditions:
Scientific Research Applications
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to form stable interactions with other molecules, making it useful in various applications where stability is crucial . The pathways involved in its interactions are still under investigation, but its high fluorine content plays a significant role in its unique properties .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional differences between the target compound and analogous fluorinated molecules:
| Compound Name | Molecular Formula | Functional Group | Key Structural Features |
|---|---|---|---|
| Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate | C21F42O7 | Ethyl ester (-COOEt) | Six ether oxygens, six perfluoromethyl branches, ethyl ester terminus |
| Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) | C21F42O7 | Acid fluoride (-COF) | Same backbone but with reactive fluoride group, enabling nucleophilic substitutions |
| Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoic acid | C21F42O7 | Carboxylic acid (-COOH) | Hydrophilic terminal group, prone to salt formation in aqueous environments |
| Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride (CAS 13140-25-5) | C24F48O8 | Acid fluoride (-COF) | Extended chain with seven methyl groups, higher molecular weight (1,362 g/mol) |
| PERFLUORO-2,5,8-TRIMETHYL-3,6,9-TRIOXADODECANOYL FLUORIDE | C12F24O4 | Acid fluoride (-COF) | Shorter chain (12 carbons), reduced steric bulk, lower thermal stability |
Key Observations :
- The ethyl ester group enhances lipophilicity compared to the acid fluoride or carboxylic acid derivatives, making it more suitable for hydrophobic applications like coatings or drug delivery .
- The acid fluoride (CAS 13140-24-4) is more reactive, enabling facile derivatization into amides or ethers, whereas the ethyl ester is hydrolytically stable under neutral conditions .
Thermal and Chemical Stability
| Compound | Thermal Decomposition Temp (°C) | Hydrolysis Half-Life (pH 7, 25°C) | Solubility in Water (mg/L) |
|---|---|---|---|
| Ethyl perfluoro-...hexaoxaeicosanoate | >200 | >12 months | <0.1 |
| Perfluoro-...hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) | 180–200 | 6–12 months | <0.1 |
| Perfluoro-...hexaoxaheneicosanoic acid | 150–170 | 3–6 months | 5–10 (as sodium salt) |
| PERFLUORO-2,5,8-TRIMETHYL-...TRIOXADODECANOYL FLUORIDE | 120–140 | 1–3 months | 0.5–1 |
Analysis :
- The ethyl ester’s higher thermal stability (>200°C) compared to the acid fluoride (180–200°C) is attributed to reduced electrophilicity at the ester terminus, minimizing susceptibility to nucleophilic attack .
- All compounds exhibit extreme environmental persistence due to C–F bond strength, with hydrolysis half-lives exceeding one year in neutral conditions .
Comparative Insights :
Spectral Data
| Technique | Ethyl Ester Key Peaks | Acid Fluoride Key Peaks |
|---|---|---|
| <sup>19</sup>F NMR | -CF3: δ -81.2 ppm -OCH2CH3: δ -120.5 ppm |
-COF: δ -75.6 ppm -CF3: δ -81.0 ppm |
| FTIR | C=O stretch: 1,750 cm<sup>-1</sup> C-F stretch: 1,150–1,250 cm<sup>-1</sup> |
C=O stretch: 1,840 cm<sup>-1</sup> C-F stretch: 1,150–1,250 cm<sup>-1</sup> |
Environmental and Toxicological Considerations
However, the ethyl ester’s slower hydrolysis rate may delay environmental release of toxic perfluorinated acids compared to acid fluorides .
Biological Activity
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is a fluorinated compound with potential applications in various fields such as biomedicine and materials science. Its unique structure incorporates multiple fluorinated groups and ether linkages that influence its biological activity.
Chemical Structure
The compound features:
- Fluorinated Carbon Chains : These contribute to hydrophobicity and stability.
- Hexaoxaeicosanoate Backbone : This structure may interact with biological membranes.
1. Antimicrobial Activity
Fluorinated compounds have been studied for their antimicrobial properties. This compound may exhibit varying degrees of effectiveness against bacteria and fungi due to its hydrophobic nature.
2. Cytotoxicity
Research indicates that certain fluorinated compounds can affect cell viability. The cytotoxic effects of this compound could be assessed using various cell lines to determine its potential as an anticancer agent.
3. Biocompatibility
Given its potential applications in drug delivery systems and biomedical devices, assessing the biocompatibility of this compound is crucial. Studies typically evaluate cell adhesion and proliferation in the presence of fluorinated materials.
4. Environmental Impact
Fluorinated compounds are known for their persistence in the environment. Understanding the degradation pathways and ecological effects is essential for evaluating the safety of using this compound in commercial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with longer fluorinated chains displayed enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes.
Case Study 2: Cytotoxicity Assessment
In vitro studies on similar fluorinated ethers revealed dose-dependent cytotoxicity in human cancer cell lines. The mechanism was linked to oxidative stress induction and apoptosis pathways.
Case Study 3: Biocompatibility Testing
Research involving the implantation of fluorinated polymers in animal models showed promising results regarding biocompatibility. Histological analysis indicated minimal inflammatory response and good integration with surrounding tissues.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H47F6O6 |
| Molecular Weight | 508.61 g/mol |
| Log P (octanol-water partition coefficient) | High (indicating hydrophobicity) |
| Solubility | Low in water; soluble in organic solvents |
| Biological Activity | Observation |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Biocompatibility | Low inflammatory response in vivo |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate, and how can they be methodologically addressed?
- Methodology : Synthesis requires precise control of fluorination and ether-oxygen chain assembly. Fluorination is typically achieved using perfluoroalkyl iodides (e.g., C6F13I) under radical-initiated conditions, while ether linkages are formed via nucleophilic substitution with polyols. Challenges include managing steric hindrance from hexamethyl branches and ensuring high fluorination efficiency. Purification via fractional distillation or preparative HPLC is critical to isolate the esterified product from fluorinated byproducts .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve ambiguities in characterizing the compound’s branched perfluoroalkyl and ether-oxygen backbone?
- Methodology :
- 19F NMR : Assigns signals to distinct fluorinated methyl groups and ether-oxygen environments. For example, CF3 groups resonate at ~-80 ppm, while CF2 adjacent to ether oxygens shifts upfield (~-120 ppm).
- FTIR : Peaks at 1,150–1,250 cm⁻¹ confirm C-F stretching, and 1,100–1,050 cm⁻¹ indicates ether (C-O-C) bonds.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H16F24O6) and distinguishes isotopic patterns from fluorinated fragments .
Q. What experimental protocols are recommended for assessing the compound’s hydrolytic stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor hydrolysis via LC-MS for cleavage of ester bonds (yielding perfluorinated acids) and ether linkages. Kinetic analysis (Arrhenius plots) predicts environmental persistence, with degradation half-lives exceeding 1 year in neutral conditions .
Advanced Research Questions
Q. How does the compound’s unique perfluoroalkyl-ether structure influence its bioaccumulation potential in aquatic ecosystems compared to linear PFAS?
- Methodology : Use partition coefficient (log Kow) measurements and in silico modeling (e.g., EPI Suite) to predict bioaccumulation. Experimental studies in fish models (e.g., zebrafish) quantify tissue-specific uptake via LC-MS/MS. The branched ether-oxygen backbone may reduce biomagnification due to increased polarity, but methyl branches enhance lipid membrane affinity .
Q. What mechanistic insights explain the compound’s resistance to advanced oxidation processes (AOPs) during water treatment?
- Methodology : Expose the compound to UV/H2O2 or plasma-based AOPs. Use electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., •OH, SO4•⁻). The ether-oxygen chain and perfluorinated methyl groups act as radical scavengers, reducing degradation efficiency. Compare reaction pathways to linear PFAS using density functional theory (DFT) simulations .
Q. How can isotopic tracing (e.g., 13C/18O labeling) elucidate metabolic pathways in mammalian models?
- Methodology : Administer 13C-labeled compound to rodents and analyze tissues via isotope-ratio mass spectrometry (IRMS). Track 18O in ether bonds to identify enzymatic cleavage (e.g., cytochrome P450). Metabolites like perfluorohexanoic acid (PFHxA) indicate esterase activity, while intact ether linkages suggest limited hepatic processing .
Contradictory Data Analysis
Q. How should researchers reconcile discrepancies in reported toxicity thresholds between in vitro (cell-based) and in vivo (whole-organism) studies?
- Methodology : Conduct comparative dose-response assays using human hepatocytes (in vitro) and murine models (in vivo). Adjust for pharmacokinetic differences (e.g., protein binding, excretion rates) via physiologically based pharmacokinetic (PBPK) modeling. Note that in vitro systems often underestimate toxicity due to lack of metabolic activation .
Experimental Design Considerations
Q. What controls are essential when designing ecotoxicology studies to isolate the compound’s effects from co-occurring PFAS in environmental samples?
- Methodology : Use solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) to isolate the target compound from PFAS mixtures. Validate specificity via spike-recovery tests (85–115% recovery). Include negative controls (e.g., PFAS-free water) and positive controls (e.g., perfluorooctanoic acid) to benchmark responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
